2-Methylquinolin-8-yl biphenyl-4-carboxylate
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Overview
Description
2-METHYLQUINOLIN-8-YL [1,1’-BIPHENYL]-4-CARBOXYLATE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLQUINOLIN-8-YL [1,1’-BIPHENYL]-4-CARBOXYLATE typically involves the reaction of 2-methylquinoline with 4-bromobiphenyl-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-METHYLQUINOLIN-8-YL [1,1’-BIPHENYL]-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-METHYLQUINOLIN-8-YL [1,1’-BIPHENYL]-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-METHYLQUINOLIN-8-YL [1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinolin-8-yl oxyacetohydrazide: Known for its corrosion inhibition properties.
N-(2-Methylquinolin-8-yl)benzamides: Used in ring-opening polymerization reactions.
Uniqueness
2-METHYLQUINOLIN-8-YL [1,1’-BIPHENYL]-4-CARBOXYLATE stands out due to its unique structure, which combines the quinoline moiety with a biphenyl carboxylate group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H17NO2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 4-phenylbenzoate |
InChI |
InChI=1S/C23H17NO2/c1-16-10-11-19-8-5-9-21(22(19)24-16)26-23(25)20-14-12-18(13-15-20)17-6-3-2-4-7-17/h2-15H,1H3 |
InChI Key |
AQBYNFKYSOVWBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
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